molecular formula C30H46N4O6S B557147 Boc-His(Tos)-OH.DCHA CAS No. 65057-34-3

Boc-His(Tos)-OH.DCHA

Cat. No. B557147
CAS RN: 65057-34-3
M. Wt: 590.8 g/mol
InChI Key: RNRUVXUHYUOWJW-RSAXXLAASA-N
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Description

“Boc-His(Tos)-OH.DCHA” is a chemical compound with the empirical formula C18H23N3O6S . It is also known as Nα-Boc-N(im)-甲苯磺酰基-L-组氨酸 .


Synthesis Analysis

The synthesis of peptides like “Boc-His(Tos)-OH.DCHA” involves the coupling of amino acid derivatives during the synthesis of a peptide by either solution or solid-phase procedures . The reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile (either a primary or secondary amine) are crucial in this process . The use of Boc-His(Bom) for Boc strategies is recommended to avoid detosylation of Boc-His(Tos) by the HOBT that is formed during BOP activation .


Molecular Structure Analysis

The molecular structure of “Boc-His(Tos)-OH.DCHA” is represented by the empirical formula C18H23N3O6S . The molecular weight of the compound is 409.46 g/mol .


Chemical Reactions Analysis

In the context of peptide synthesis, Boc-His(Tos) can be coupled efficiently using benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of DIEA . These conditions minimize racemization and avoid premature side-chain deprotection by HOBt .


Physical And Chemical Properties Analysis

“Boc-His(Tos)-OH.DCHA” is a white to slight yellow to beige powder . It has a molar mass of 409.46 g/mol . The compound has an optical rotation of [α]20/D +16±1°, c = 1% in methanol .

Scientific Research Applications

  • Peptide Synthesis :

    • A study by Forest and Fournier (1990) explored the use of BOP reagent for coupling pGlu and Boc-His(Tos) in solid-phase peptide synthesis. This approach enabled the incorporation of N-terminal pyroglutamic acid into the peptide chain with minimal racemization, indicating the effectiveness of Boc-His(Tos) in peptide synthesis under specific conditions (Forest & Fournier, 1990).
  • Dynamic Combinatorial Chemistry (DCC) :

    • Cougnon and Sanders (2012) highlighted the role of DCC in creating complex chemical systems under thermodynamic control. Their study underscores the utility of Boc-His(Tos)-OH.DCHA in building intricate molecular architectures and enhancing our understanding of chemical systems (Cougnon & Sanders, 2012).
  • Enzyme Inhibition :

    • Leung et al. (2011) investigated boronic acids' reversible reaction with alcohols as an approach to enzyme inhibition. This study provides a framework for understanding the potential applications of Boc-His(Tos)-OH.DCHA in the field of enzyme inhibition and dynamic combinatorial libraries (Leung, Brown, Schofield, & Claridge, 2011).
  • Bioactive Molecule Identification :

    • The work by Qiu et al. (2019) on a microflow-based dynamic combinatorial chemistry platform integrates synthesis and identification of protein binders from dynamic libraries. This research demonstrates the potential of Boc-His(Tos)-OH.DCHA in rapidly identifying bioactive molecules in modern drug discovery (Qiu et al., 2019).
  • Advanced Oxidation Processes :

    • A study by Heim et al. (2020) on the electrochemical advanced oxidation process using boron-doped diamond electrodes for diclofenac removal in water matrices also implicates the relevance of compounds like Boc-His(Tos)-OH.DCHA in understanding complex water treatment processes (Heim et al., 2020).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for “Boc-His(Tos)-OH.DCHA” provided by the manufacturer .

Future Directions

The future directions of “Boc-His(Tos)-OH.DCHA” could involve its use in the synthesis of more complex peptides and proteins. As peptide synthesis techniques continue to evolve, this compound may play a crucial role in the development of new predicted protein sequences .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUVXUHYUOWJW-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215381
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Tos)-OH.DCHA

CAS RN

65057-34-3
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65057-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065057343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
SS Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
3258 J. Org. Chem., Vol. 41, No. 20, 1976 Wang synthesis of I as described8 was allowed to react with Boc-Lys (Z)-OH (1.95 g), pyridine (0.4 ml), and DCC (1.1 g)'in CH2CI2 for 2 h to …
Number of citations: 126 pubs.acs.org
CW Smith, HH Saneii, TK Sawyer, DT Pals… - Journal of medicinal …, 1988 - ACS Publications
The synthesis and in vitro renin inhibitory potencies of angiotensinogen (ANG) analogues having amide (CONH) bond replacements at-', the Leu-Val cleavage site, corresponding to …
Number of citations: 16 pubs.acs.org
K KAMISANGO, I SAIKI, Y TANIO… - Chemical and …, 1981 - jstage.jst.go.jp
Twenty-two kinds of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) analogs were synthesized and their adjuvant activity on the induction of delayed-type hypersensitivity to ABA-N-…
Number of citations: 20 www.jstage.jst.go.jp
JK Chang, M Shimizu, SS Wang - The Journal of Organic …, 1976 - ACS Publications
A fully automated solid phase synthesis of Boc-Gly-Phe-Phe-Tyr (Bzl)-Thr (Bzl)-HNNH2 (I) on hydroxymethyl resin (II) is described. All of the operations, including esterification of the first …
Number of citations: 55 pubs.acs.org
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com
TK Sawyer, DT Pals, B Mao, DJ Staples… - Journal of medicinal …, 1988 - ACS Publications
A structure-conformation-activity investigation of several angiotensinogen (ANG) based inhibitors of human renin modified by either Phe-Phe, Sta, Leu\t [CH2NH] Val, or Leui/JCH (OH) …
Number of citations: 34 pubs.acs.org
A Tun‐Kyi - Helvetica Chimica Acta, 1978 - Wiley Online Library
2‐Thiopyridone (2‐mercaptopyridine, 1) was found to be a very suitable reagent for removing the N α ‐o‐nitrophenylsulfenyl (NPS‐) group in both conventional and solid‐support …
Number of citations: 28 onlinelibrary.wiley.com
PWR Harris, MA Brimble - Peptide Science, 2015 - Wiley Online Library
The cancer protein NY‐ESO‐1 has been shown to be one of the most promising vaccine candidates although little is known about its cellular function. Using a chemical protein strategy, …
Number of citations: 4 onlinelibrary.wiley.com
PWR Harris, MA Brimble - Peptide Science, 2010 - Wiley Online Library
During the course of developing a synthetic route for the cancer protein NY‐ESO‐1 using native chemical ligation, a number of the required thioester polypeptide fragments were unable …
Number of citations: 31 onlinelibrary.wiley.com
H Yeung, PWR Harris, CJ Squire… - Journal of Peptide …, 2014 - Wiley Online Library
Members of the Chordopoxvirinae subfamily possess an unusual 11 protein entry–fusion complex (EFC) that is highly conserved and present in all species. The mode of action of this …
Number of citations: 2 onlinelibrary.wiley.com

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